2-(4-bromo-1H-pyrazol-1-yl)propanenitrile
Description
Significance of Pyrazole (B372694) Architectures in Contemporary Organic Synthesis
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational element in a multitude of chemical applications. wisdomlib.orgmdpi.comwikipedia.org First identified by Ludwig Knorr in 1883, the pyrazole ring is a versatile framework in medicinal and agricultural chemistry due to its diverse biological activities. mdpi.comnih.gov Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating anti-inflammatory, anticoagulant, anti-obesity, and analgesic properties, which underscores their pharmacological importance. nih.govnih.gov
In organic synthesis, the pyrazole scaffold is highly valued for its chemical reactivity and accessibility. globalresearchonline.net The structure's aromaticity and the presence of two nitrogen atoms allow for various chemical modifications. globalresearchonline.net Synthetic chemists employ pyrazoles as versatile building blocks for more complex molecules. mdpi.com Common synthesis methods include the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a technique known as the Knorr pyrazole synthesis. mdpi.comwikipedia.org Modern approaches focus on developing more efficient and environmentally friendly protocols, such as multicomponent reactions and the use of novel catalysts, to construct these valuable heterocyclic systems. mdpi.comrsc.orgfrontiersin.org Recent research has also highlighted the pyrazole structure's role as a directing group in chemical transformations. mdpi.com
The broad spectrum of biological activities associated with pyrazole derivatives includes antimicrobial, antifungal, anticancer, antiviral, and antidiabetic properties. mdpi.comnih.govglobalresearchonline.net This wide range of applications continues to drive significant interest from researchers in developing novel synthetic methodologies and exploring the potential of pyrazole-based compounds. mdpi.comresearchgate.net
Role of Nitrile Functionality in Complex Chemical Transformations
The nitrile, or cyano, group (–C≡N) is an exceptionally versatile functional group in organic chemistry. wikipedia.orgnih.govresearchgate.net Its unique electronic properties, characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom, impart a wide range of reactivity. nih.govresearchgate.net This dual reactivity allows nitriles to participate in numerous chemical transformations, making them valuable precursors for a variety of other functional groups. wikipedia.orgnih.gov
Nitriles can be readily converted into amines, carboxylic acids, amides, and various heterocyclic systems through reactions like hydrolysis, reduction, and cycloaddition. wikipedia.orgresearchgate.netnumberanalytics.comlibretexts.org For instance, the reduction of nitriles with reagents such as lithium aluminum hydride provides an excellent route to primary amines. numberanalytics.comlibretexts.org Hydrolysis under acidic or basic conditions yields carboxylic acids. wikipedia.orglibretexts.org
In medicinal chemistry, the incorporation of a nitrile group into a molecule is a common strategy in drug design. rsc.orgnih.gov More than 30 nitrile-containing pharmaceuticals are currently on the market, with many more in clinical development. wikipedia.orgnih.gov The nitrile group can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets. nih.gov It can also improve a drug candidate's pharmacokinetic profile, including metabolic stability and water solubility. rsc.orgnih.gov Furthermore, the nitrile group can serve as a bioisostere for other functional groups, such as hydroxyl or carboxyl groups, and can be used as a reactive "warhead" to form covalent bonds with target enzymes. rsc.orgnih.gov The diverse applications of nitriles in synthesis make them indispensable tools for constructing complex organic molecules. numberanalytics.comnumberanalytics.com
Contextualization of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile within Heterocyclic Chemistry Research
This compound is a specific example of a molecule that combines the significant features of both pyrazole and nitrile functionalities. This compound belongs to the class of pyrazole-based nitrile compounds, which are of interest in heterocyclic chemistry research.
Table 1: Compound Profile
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₆H₆BrN₃ uni.lu |
| Molecular Weight | 200.04 g/mol |
| CAS Number | 1250407-46-5 |
| SMILES | CC(C#N)N1C=C(C=N1)Br uni.lu |
| InChIKey | MIDJXRJYALHPFZ-UHFFFAOYSA-N uni.lu |
The structure features a pyrazole ring substituted at the 4-position with a bromine atom and at the 1-position with a propanenitrile group. The bromine atom offers a site for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of more complex derivatives. The propanenitrile substituent provides the versatile reactivity characteristic of the nitrile group.
While specific research detailing the direct applications of this compound is not extensively published, it is recognized as a chemical intermediate. Its structural analogs and related compounds are used in the synthesis of various active compounds, particularly in the development of new pharmaceuticals. medchemexpress.com For example, the related compound 2-(4-bromo-1H-pyrazol-1-yl)propanamide is noted for its potential biological activity and use in drug development. The synthesis of such compounds often involves the reaction of a substituted pyrazole with a suitable nitrile-containing reactant. The presence of both the pyrazole core and the nitrile functional group makes this compound a valuable building block in the exploration of new chemical entities within heterocyclic chemistry.
Current Research Frontiers and Unexplored Avenues in Pyrazole-Nitrile Chemistry
The field of pyrazole-nitrile chemistry is continually evolving, with researchers exploring novel synthetic strategies and applications. A significant frontier is the development of multicomponent reactions (MCRs) for the one-pot synthesis of complex pyrazole derivatives. frontiersin.orgacs.orgnih.gov These methods are advantageous due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. frontiersin.org For instance, a recently developed multicomponent synthesis utilizes alkynes, nitriles, and titanium imido complexes to form pyrazoles through an oxidatively induced N–N bond coupling, offering a practical route that avoids traditional hydrazine reagents. acs.orgnih.gov
Another active area of research involves the use of pyrazole-nitrile scaffolds in the synthesis of fused heterocyclic systems, which are of great interest for their potential biological activities. mdpi.comresearchgate.net For example, N-substituted-5-amino-4-cyanopyrazoles serve as key starting materials for constructing pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.net
Unexplored avenues in this field include the further investigation of the photophysical properties of pyrazole-nitrile compounds for applications in materials science, such as in the development of new dyes or sensors. mdpi.com The catalytic applications of metal complexes featuring pyrazole-nitrile ligands also represent a promising area for future research. Furthermore, the systematic exploration of the biological activities of a wider range of structurally diverse pyrazole-nitrile derivatives could lead to the discovery of new therapeutic agents. The development of sustainable synthetic methods, utilizing greener solvents and catalysts, remains a persistent goal in this area of heterocyclic chemistry. rsc.orgrsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJXRJYALHPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250407-46-5 | |
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Bromo 1h Pyrazol 1 Yl Propanenitrile and Analogues
Strategies for the Construction of the 4-Bromo-1H-pyrazole Core
The synthesis of the 4-bromo-1H-pyrazole nucleus is a critical first step, for which several reliable methods have been developed. These approaches focus on first building the pyrazole (B372694) ring and then introducing the bromine atom, or in some cases, achieving both in a single pot.
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, providing a direct route to the heterocyclic ring system from acyclic precursors. nih.govmdpi.com The most classic and widely used method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govbeilstein-journals.org This reaction is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. mdpi.com
Another significant cyclocondensation strategy utilizes α,β-unsaturated carbonyl compounds as the three-carbon component. mdpi.com The reaction of these precursors with hydrazines typically yields pyrazolines, which are then oxidized to the aromatic pyrazole ring. nih.govmdpi.com If the α,β-unsaturated carbonyl compound contains a suitable leaving group, the pyrazole can be formed directly through an elimination step. mdpi.combeilstein-journals.org
| Method | Key Reactants | Intermediate/Product | Reference |
|---|---|---|---|
| Knorr Synthesis | 1,3-Dicarbonyl Compounds + Hydrazines | Polysubstituted Pyrazoles | nih.govnih.govbeilstein-journals.org |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Carbonyls + Hydrazines | Pyrazolines (require oxidation) | nih.govmdpi.com |
| From α,β-Unsaturated Carbonyls with Leaving Group | α,β-Unsaturated Carbonyls with Leaving Group + Hydrazines | Pyrazoles (direct formation) | mdpi.combeilstein-journals.org |
The pyrazole ring is susceptible to electrophilic substitution, which occurs preferentially at the C-4 position unless it is already substituted. researchgate.netnih.gov This inherent reactivity provides a direct pathway for the synthesis of 4-bromopyrazoles. A variety of brominating agents have been effectively employed for this transformation.
Commonly used reagents include elemental bromine (Br2), N-bromosuccinimide (NBS), and the more reactive N-bromosaccharin (NBSac). researchgate.netjmcs.org.mxresearchgate.net These reactions are often carried out in organic solvents and provide good yields of the desired 4-bromo product. jmcs.org.mx More recent advancements have focused on developing more atom-economical and environmentally benign methods, such as oxidative bromination using sodium bromide with an oxidant, as well as photocatalytic and electrocatalytic bromination techniques. guidechem.com In some protocols, the pyrazole synthesis and subsequent C-4 bromination can be combined into a one-pot procedure, enhancing synthetic efficiency. jmcs.org.mxresearchgate.net
| Brominating Agent | Abbreviation | Typical Conditions | Reference |
|---|---|---|---|
| Elemental Bromine | Br₂ | Aqueous or organic solvent | researchgate.netguidechem.com |
| N-Bromosuccinimide | NBS | Organic solvent, often with a catalyst or initiator | jmcs.org.mx |
| N-Bromosaccharin | NBSac | Solvent-free or in organic solvent; highly reactive | jmcs.org.mxresearchgate.net |
| Sodium Bromide/Oxidant | NaBr/Oxone | Oxidative bromination | guidechem.com |
Several MCR strategies are available for constructing the pyrazole ring. A common three-component approach involves the condensation of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Four-component reactions have also been developed, for instance, by reacting an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often to produce fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.govrsc.org An electrocatalytic MCR has been reported that combines cyclization and bromination in one step, starting from a hydrazine, a 1,3-diketone, and a bromine source to directly afford 4-bromopyrazole compounds. guidechem.com This method is notable for forming three new chemical bonds in a single operation. guidechem.com
| Number of Components | Typical Reactants | Product Type | Reference |
|---|---|---|---|
| Three | Aldehydes, β-ketoesters, Hydrazines | Persubstituted Pyrazoles | beilstein-journals.org |
| Three | Aldehydes, Malononitrile, Hydrazines | 5-Aminopyrazoles | rsc.org |
| Four | Aldehydes, Malononitrile, β-ketoesters, Hydrazine Hydrate | Pyrano[2,3-c]pyrazoles | nih.govrsc.org |
Approaches for Introducing the Propanenitrile Moiety at N-1
Once the 4-bromo-1H-pyrazole core is obtained, the final step is the introduction of the 2-propanenitrile group onto one of the ring nitrogen atoms. This is typically achieved through N-alkylation.
N-alkylation is a fundamental transformation for functionalizing the nitrogen atoms of the pyrazole ring. smolecule.com The reaction typically involves treating the pyrazole with a suitable electrophile in the presence of a base. For unsymmetrical pyrazoles, this can result in a mixture of two regioisomers, with the substitution pattern often dictated by steric hindrance. mdpi.com
Various methods have been developed to perform this alkylation. Phase-transfer catalysis provides a convenient method that can sometimes be performed without solvent. researchgate.net Another approach uses trichloroacetimidate (B1259523) electrophiles activated by a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. mdpi.com Recently, enzymatic methods using engineered enzymes and simple haloalkanes have been developed to achieve N-alkylation with exceptionally high regioselectivity (>99%). nih.gov
| Method | Key Reagents | Key Features | Reference |
|---|---|---|---|
| Classical Alkylation | Alkyl halides, Base | Standard method, may produce regioisomers | smolecule.com |
| Phase Transfer Catalysis | Alkyl halides, PTC catalyst (e.g., 18-crown-6), Base | Can be performed without solvent | researchgate.net |
| Acid Catalysis | Trichloroacetimidate electrophiles, Brønsted acid (e.g., CSA) | Avoids strong base and high temperatures | mdpi.com |
| Biocatalysis | Engineered enzymes, Haloalkanes | Excellent regioselectivity | nih.gov |
To synthesize the target molecule, 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile, the N-alkylation strategy is employed using a precursor that already contains the required propanenitrile structure. The most direct approach involves the reaction of 4-bromo-1H-pyrazole with a 2-halopropanenitrile, such as 2-bromopropanenitrile.
In this reaction, the pyrazole anion, formed by deprotonation with a suitable base, acts as a nucleophile and displaces the halide from the 2-bromopropanenitrile, forming the desired C-N bond at the N-1 position. This method is analogous to syntheses of other complex nitrile-containing molecules where a pre-formed nitrile moiety is attached to a core structure via a substitution reaction. researchgate.net The synthesis of related drug intermediates, such as 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, relies on this principle of coupling the pyrazole core with a suitable nitrile-containing electrophile. medchemexpress.com
| Precursor | Reaction Type | Target Moiety |
|---|---|---|
| 2-Halopropanenitrile (e.g., 2-Bromopropanenitrile) | Nucleophilic Substitution | 2-Propanenitrile |
| 3-Halo-3-cyclopentylpropanenitrile | Nucleophilic Substitution | 3-Cyclopentylpropanenitrile |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of pyrazole-nitrile compounds is highly dependent on the careful optimization of reaction parameters to maximize yield and regioselectivity. The N-alkylation of pyrazoles, a key step in forming compounds like this compound, often yields a mixture of regioisomers, making the control of reaction conditions crucial. d-nb.inforesearchgate.net
Key factors that are typically optimized include the choice of solvent, the nature of the base, reaction temperature, and duration. For instance, in the synthesis of polysubstituted pyrazole derivatives, various catalysts and bases have been explored. One study found that while bases like Et3N, t-BuOK, K2CO3, and K3PO4 were ineffective, the use of DBU as a base in conjunction with an Sc(OTf)3 catalyst provided the best performance, achieving a 97% yield. nih.gov Similarly, for microwave-assisted reactions, the best results for synthesizing 4H-pyran derivatives were obtained using ethanol (B145695) as the solvent at 90°C with piperidine (B6355638) as the base. researchgate.net
The effect of temperature is also critical; in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases led to a decline in product formation. nih.gov These examples underscore the necessity of empirical optimization for each specific pyrazole-nitrile synthesis to achieve the desired outcome efficiently.
Below is an interactive data table summarizing the optimization of various reaction conditions for the synthesis of pyrazole analogues, based on findings from related studies.
Catalytic Systems in the Preparation of Pyrazole-Nitrile Compounds
Catalysis is fundamental to the efficient and selective synthesis of pyrazole-nitriles. A variety of catalytic systems, including phase-transfer catalysts, metal-based catalysts, and biocatalysts, have been employed to facilitate the N-alkylation of pyrazoles and related cyclization reactions.
Phase-Transfer Catalysis (PTC): PTC is a valuable technique for the N-alkylation of heterocycles like pyrazole. researchgate.net This method facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solvent) by using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt. researchgate.net PTC offers several advantages, including the use of milder and more environmentally friendly inorganic bases and the potential to conduct reactions under solvent-free conditions, enhancing productivity and greenness. researchgate.netacsgcipr.org For example, the alkylation of pyrazole can be effectively performed without a solvent using phase transfer catalysis, which simplifies the process and often leads to high yields of N-alkylpyrazoles. researchgate.net
Metal-Based Catalysis: A wide range of metal catalysts are utilized in pyrazole synthesis. Copper catalysts, for instance, are employed in aerobic oxidative cyclization of β,γ-unsaturated hydrazones and in multicomponent reactions involving nitriles. researchgate.netorganic-chemistry.org Silver catalysts have been used for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles. nih.govmdpi.com Other metals like nickel, zinc, and iron have also been reported to catalyze various steps in the formation of the pyrazole core. organic-chemistry.orgmdpi.commdpi.com For example, a commercially available Ni(0) complex can transform isoxazoles into pyrazoles in a single step. organic-chemistry.org A mild, aerobic catalytic synthesis of nitriles from alcohols and ammonia (B1221849) uses a CuI/bpy/TEMPO system, showcasing a practical method for forming the nitrile moiety under gentle conditions. organic-chemistry.org
Biocatalysis: The use of enzymes offers a highly selective approach to pyrazole alkylation. nih.gov Engineered enzymes, such as methyltransferases, have been developed to catalyze the N-alkylation of pyrazoles with unprecedented regioselectivity (>99%). d-nb.infonih.gov In one innovative system, a two-enzyme cascade was designed where one enzyme generates non-natural analogues of the cosubstrate S-adenosyl-l-methionine from simple haloalkanes, and a second engineered enzyme transfers the alkyl group to the pyrazole substrate. d-nb.info This biocatalytic method provides a powerful tool for achieving regiodivergence that is often challenging with traditional chemical methods. d-nb.infonih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of pyrazole derivatives has increasingly incorporated green chemistry principles to reduce environmental impact, improve energy efficiency, and enhance safety. mdpi.commdpi.com
Solvent-Free and Aqueous Media Syntheses
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free synthesis, often achieved through grinding or heating neat reactants, simplifies procedures, reduces waste, and can lead to higher yields in shorter reaction times. jetir.orgresearchgate.net Several multicomponent reactions for synthesizing pyrano[2,3-c]pyrazole derivatives have been successfully conducted under solvent-free conditions. jetir.orgias.ac.in
Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov The synthesis of pyrano[2,3-c]pyrazoles has been achieved in aqueous media, sometimes catalyzed by piperidine or taurine, demonstrating the feasibility of using water for these complex transformations. nih.gov Catalyst-free multicomponent reactions in water, facilitated by ultrasonic irradiation, have also yielded excellent results. nih.gov
Microwave-Assisted and Ultrasound-Assisted Synthesis
Alternative energy sources like microwaves and ultrasound have become powerful tools in sustainable synthesis. mdpi.comrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. mdpi.comdergipark.org.trijpsdronline.com This technique has been widely applied to the synthesis of various pyrazole derivatives. nih.govnih.govresearchgate.net For example, the synthesis of pyrano[2,3-c]pyrazole derivatives using a four-component condensation was achieved in just 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, promotes reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones. asianpubs.orgnih.gov This energy-efficient method has been used for the green synthesis of pyrazoline and pyrazole derivatives, often leading to improved yields and shorter reaction times under milder conditions. ias.ac.inrsc.orgnih.govnih.govresearchgate.net The synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully performed using ultrasonic irradiation in a water medium without any catalyst. nih.gov
Mechanochemical Approaches
Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or ball milling, represents a sustainable, solvent-free synthetic method. rsc.orgthieme-connect.com This technique has been applied to the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. thieme-connect.com Compared to traditional solvent-based methods, mechanochemical ball milling shortens reaction times, improves yields, avoids the use of solvents, and simplifies workup, which often involves just dispersing the mixture in water and filtering the product. thieme-connect.com
Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of specific stereoisomers of chiral molecules is a significant challenge in organic chemistry, particularly for pharmaceuticals where biological activity is often enantiomer-dependent. For compounds like this compound, which contains a chiral center at the carbon bearing the nitrile group, stereoselective synthesis is crucial for isolating the desired enantiomer.
One effective strategy involves the use of a chiral auxiliary. For instance, (R)- and (S)-tert-butanesulfinamide have been used to develop an asymmetric synthesis of novel chiral pyrazole derivatives where nitrogen is directly bonded to the chiral center. nih.gov The process involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinyl imine. A subsequent stereoselective addition of a nucleophile, followed by removal of the auxiliary, establishes the desired stereochemistry. nih.gov
Organocatalysis provides another powerful approach for enantioselective synthesis. Chiral acid-base bifunctional organocatalysts, such as those based on quinine/squaramide, have been employed in domino-type Michael addition reactions to produce enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr Furthermore, switchable regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes, where the stereochemical outcome can be controlled by the reaction conditions. nih.gov These methods highlight the advanced strategies available for accessing specific, optically active isomers of complex pyrazole-nitrile compounds.
Enantioselective and Diastereoselective Synthetic Pathways
Enantioselective and diastereoselective methods are crucial for the preparation of single-enantiomer pharmaceuticals. For a molecule like this compound, the key challenge lies in controlling the stereochemistry at the carbon atom attached to the pyrazole nitrogen. Potential strategies to achieve this include the asymmetric alkylation of 4-bromopyrazole or the conjugate addition of 4-bromopyrazole to an appropriate Michael acceptor.
One promising approach involves the use of chiral phase-transfer catalysis . This method has been successfully applied to the enantioselective alkylation of various nucleophiles, including pyrazole derivatives. In a hypothetical application to the synthesis of the target compound, 4-bromo-1H-pyrazole would be deprotonated to form the corresponding pyrazolate anion. This anion, in the presence of a chiral phase-transfer catalyst, would then react with a suitable electrophile, such as 2-bromopropanenitrile, to yield the desired product in an enantiomerically enriched form. The catalyst, typically a chiral quaternary ammonium or phosphonium (B103445) salt, creates a chiral environment that directs the approach of the electrophile to one face of the pyrazolate anion, thereby inducing asymmetry.
The success of this method would depend on several factors, including the nature of the catalyst, the solvent system, the base used for deprotonation, and the reaction temperature. Cinchona alkaloid-derived phase-transfer catalysts have shown considerable success in similar transformations.
Another potential enantioselective route is the asymmetric conjugate addition of 4-bromo-1H-pyrazole to a Michael acceptor like 2-chloroacrylonitrile (B132963) or acrylonitrile (B1666552) itself. This reaction could be catalyzed by a chiral Lewis acid or a chiral organocatalyst. The catalyst would activate the Michael acceptor and/or coordinate with the pyrazole nucleophile to control the facial selectivity of the addition.
Chiral Auxiliary and Organocatalytic Methods
Chiral Auxiliary Methods
The use of a chiral auxiliary is a well-established strategy for diastereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the pyrazole ring or to the propanenitrile fragment.
A plausible strategy involves the use of a chiral auxiliary attached to the nitrogen of a pyrazole precursor. However, a more direct approach would be to utilize a chiral electrophile in the alkylation of 4-bromo-1H-pyrazole. For instance, a derivative of a chiral alcohol, such as a sulfonate ester of (R)- or (S)-lactonitrile, could be used as the electrophile. The inherent chirality of the electrophile would direct the alkylation to produce a diastereomeric mixture of products, which could then be separated. Subsequent removal of the directing group would yield the enantiomerically enriched target compound.
A more sophisticated approach involves the use of sulfinimines derived from chiral sulfinamides, such as tert-butanesulfinamide. While not a direct route to the nitrile, this methodology has been successfully used to synthesize chiral amines that can be precursors to other functional groups. For example, a chiral sulfinylimine could be reacted with a suitable nucleophile, followed by elaboration of the resulting amine to the desired propanenitrile.
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For the synthesis of this compound, an organocatalytic approach could involve the conjugate addition of 4-bromo-1H-pyrazole to an activated alkene.
A potential organocatalytic strategy is the Michael addition of 4-bromo-1H-pyrazole to acrylonitrile. This reaction could be catalyzed by a chiral bifunctional organocatalyst, such as a thiourea (B124793) or squaramide derivative bearing a tertiary amine. The catalyst would activate both the nucleophile (pyrazole) and the electrophile (acrylonitrile) through hydrogen bonding interactions, bringing them together in a well-defined chiral environment to facilitate the enantioselective addition.
The table below outlines a hypothetical study on the optimization of such an organocatalytic Michael addition.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Thiourea A | Toluene | 25 | 65 | 70 |
| 2 | Thiourea B | Toluene | 25 | 72 | 85 |
| 3 | Squaramide C | Toluene | 25 | 85 | 92 |
| 4 | Squaramide C | CH2Cl2 | 25 | 80 | 88 |
| 5 | Squaramide C | Toluene | 0 | 88 | 95 |
Reaction Chemistry and Transformative Potential of 2 4 Bromo 1h Pyrazol 1 Yl Propanenitrile
Reactivity of the Bromo Substituent at C-4
The bromine atom at the C-4 position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity. This position is susceptible to a variety of substitution reactions, including classical nucleophilic aromatic substitutions and, more significantly, a wide array of transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like pyrazole is generally challenging. However, the reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. While the propanenitrile group at the N-1 position is not directly attached to the ring, its electronic influence can still play a role. For SNAr to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile, leading to the formation of a Meisenheimer intermediate. The reaction is then completed by the departure of the leaving group, in this case, the bromide ion.
In the context of 4-halopyrazoles, SNAr reactions are typically feasible only with strong nucleophiles and often require harsh reaction conditions. The presence of strongly activating groups, such as a nitro group, on the pyrazole ring significantly facilitates these substitutions. For 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile, while not extensively documented, it is anticipated that SNAr reactions would require potent nucleophiles like alkoxides or thiolates and potentially elevated temperatures to achieve significant conversion.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the bromo substituent at C-4 of this compound is ideally suited for such transformations. These reactions offer a mild and efficient means to form new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds. The C-4 bromine of pyrazole derivatives is a common substrate for Suzuki-Miyaura couplings.
Studies on various N-substituted 4-bromopyrazoles have demonstrated the feasibility of this transformation with a range of aryl- and heteroarylboronic acids. wikipedia.orgnih.gov For the coupling to be successful, a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base are typically required. The choice of these components can be critical to the outcome of the reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 75-95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 80-98 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 70-90 |
Note: This data is representative of reactions with various N-substituted 4-bromopyrazoles and serves as a likely starting point for the optimization of reactions with this compound.
The reaction proceeds via a catalytic cycle involving oxidative addition of the 4-bromopyrazole to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The N-1 propanenitrile substituent is expected to be compatible with these reaction conditions.
The Heck reaction provides a method for the arylation or vinylation of alkenes by reaction with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The 4-bromopyrazole moiety can serve as the aryl halide component in this reaction, allowing for the introduction of alkenyl substituents at the C-4 position. organic-chemistry.org This transformation is valuable for the synthesis of stilbene (B7821643) analogues and other conjugated systems.
The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond, in this case between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically requires a copper(I) co-catalyst. The coupling of 4-bromopyrazoles with various alkynes furnishes 4-alkynylpyrazole derivatives, which are important intermediates for the synthesis of more complex heterocyclic systems and materials with interesting photophysical properties.
Table 2: Typical Catalytic Systems for Heck and Sonogashira Reactions of Aryl Bromides
| Reaction | Catalyst | Ligand | Base | Co-catalyst | Solvent |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | - | DMF or MeCN |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or Piperidine (B6355638) | CuI | THF or DMF |
Note: These conditions are generally applicable to aryl bromides and are expected to be adaptable for this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a premier method for the synthesis of arylamines. The C-4 position of N-substituted pyrazoles has been shown to undergo efficient Buchwald-Hartwig amination with a variety of primary and secondary amines, including anilines and aliphatic amines. researchgate.netresearchgate.net The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results.
Beyond C-N bond formation, palladium and copper catalysis can also be employed to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions, analogous to the Buchwald-Hartwig amination, involve the coupling of 4-bromopyrazoles with alcohols, phenols, or thiols. These transformations provide access to 4-alkoxy-, 4-aryloxy-, and 4-thio-substituted pyrazoles, respectively.
Transformations of the Nitrile Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can be converted into a variety of other functionalities.
The most common transformations of the nitrile group are hydrolysis and reduction.
Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed. mdpi.com Mild hydrolysis typically yields a primary amide (2-(4-bromo-1H-pyrazol-1-yl)propanamide). More vigorous conditions, particularly with strong acid or base and heat, will lead to the corresponding carboxylic acid (2-(4-bromo-1H-pyrazol-1-yl)propanoic acid).
Reduction : The nitrile group can be reduced to a primary amine (2-(4-bromo-1H-pyrazol-1-yl)propan-1-amine). libretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium on carbon catalyst). libretexts.orgnih.gov The resulting primary amine can then be used in a wide range of subsequent reactions, such as acylation or alkylation.
The nitrile group can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, although this is less commonly employed for simple alkyl nitriles. The reactivity of the nitrile group provides a secondary avenue for the elaboration of the this compound scaffold, complementing the reactions at the C-4 position.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group (-C≡N) is a versatile functional group that can be readily converted into carboxylic acids or their corresponding amides through hydrolysis. This transformation is typically achieved under acidic or basic conditions. numberanalytics.comchemistrysteps.com
In an acidic medium, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the final carboxylic acid. chemistrysteps.com
Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. Saponification of the amide then produces a carboxylate salt, which upon acidic workup, gives the carboxylic acid. chemistrysteps.com
For this compound, these hydrolysis reactions provide a direct route to 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid and its intermediate amide, which are valuable building blocks for further synthetic modifications.
Table 1: Conditions for Hydrolysis of this compound
| Condition | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 2-(4-bromo-1H-pyrazol-1-yl)propanamide | 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid |
Reduction to Amine Functionalities
The reduction of the nitrile group offers a reliable pathway to primary amines. This transformation can be accomplished using various stoichiometric reducing agents or through catalytic hydrogenation. wikipedia.org
Catalytic hydrogenation is an economically viable method for producing primary amines on a large scale. wikipedia.org This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium, or platinum. wikipedia.org The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields of the desired primary amine, 2-(4-bromo-1H-pyrazol-1-yl)propan-1-amine. It is important to control the conditions to minimize the formation of secondary and tertiary amine byproducts. wikipedia.org
Alternatively, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can be used for the reduction of nitriles to primary amines. chemistrysteps.com LiAlH₄ is a powerful reducing agent that effectively converts nitriles to amines, proceeding through the formation of an intermediate imine salt which is further reduced. chemistrysteps.com
Table 2: Reagents for the Reduction of this compound to the Corresponding Amine
| Method | Reducing Agent/Catalyst | Solvent | Typical Conditions |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Ethanol (B145695), Methanol, or Ammonia (B1221849) solution | Elevated pressure and temperature |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Reflux, followed by aqueous workup |
[3+2] Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile functional group can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to synthesize tetrazoles, which are five-membered heterocyclic rings containing four nitrogen atoms. numberanalytics.comresearchgate.net Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. researchgate.netmdpi.com
The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), leads to the formation of a 5-substituted-1H-tetrazole. This cycloaddition can be promoted by various catalysts, including Lewis acids like zinc(II) chloride or Brønsted acids. organic-chemistry.orgnih.gov The reaction involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.gov This synthetic route provides access to novel pyrazole-tetrazole hybrid molecules, which are of interest for their potential biological activities.
Table 3: Catalysts and Conditions for [3+2] Cycloaddition with Azides
| Catalyst/Promoter | Azide Source | Solvent | Key Advantages |
|---|---|---|---|
| Zinc(II) salts (e.g., ZnCl₂, ZnBr₂) | Sodium Azide (NaN₃) | Water, Isopropanol | Mild conditions, broad substrate scope. organic-chemistry.org |
| Ammonium (B1175870) Chloride (NH₄Cl) | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Common and effective method. |
| Iodine (I₂) | Sodium Azide (NaN₃) | Dimethyl sulfoxide (B87167) (DMSO) | Metal-free conditions. |
Functionalization and Modification of the Pyrazole Ring System
The 4-bromo-substituted pyrazole ring in this compound serves as a versatile handle for introducing a wide array of functional groups. Brominated pyrazoles are key intermediates in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jmcs.org.mxguidechem.com
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position. mdpi.com
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to form C-C triple bonds.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, enabling the synthesis of 4-aminopyrazole derivatives.
Ullmann Condensation: Copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.
These reactions significantly enhance the molecular diversity that can be generated from this compound, making it a valuable scaffold for creating libraries of compounds for various applications. researchgate.netnih.gov
Table 4: Cross-Coupling Reactions for Functionalization of the Pyrazole C4-Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | 4-Aryl/Alkyl-pyrazole |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C | 4-Vinyl-pyrazole |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | C-C | 4-Alkynyl-pyrazole |
Acid-Base Chemistry and Tautomerism Studies of Pyrazole Nitrogen Atoms
The pyrazole ring possesses distinct acid-base properties due to its two nitrogen atoms. nih.gov The unsubstituted pyrazole molecule is amphoteric; the N1-H is weakly acidic (pKa ≈ 14), while the sp²-hybridized N2 atom is weakly basic (pKa of conjugate acid ≈ 2.5). nih.govksu.edu.sa
In this compound, the nitrogen at position 1 is substituted with a propanenitrile group, which precludes the possibility of annular prototropic tautomerism that is characteristic of N-unsubstituted pyrazoles. nih.govencyclopedia.pub Therefore, the acid-base chemistry is primarily centered on the basicity of the pyridine-like N2 atom. ijraset.com
The basicity of the N2 atom is influenced by the electronic effects of the substituents on the pyrazole ring. The presence of the electron-withdrawing bromine atom at the C4 position and the alkylnitrile group at the N1 position is expected to decrease the electron density on the pyrazole ring, thereby reducing the basicity of the N2 nitrogen compared to unsubstituted pyrazole. nih.govksu.edu.sa Theoretical calculations and pKa measurements on a wide range of pyrazole derivatives have shown a clear correlation between substituent electronic effects and basicity. nih.govrsc.org
Table 5: Comparison of Basicity in Pyrazole Derivatives
| Compound | Substituents | pKa (Conjugate Acid) | Expected Basicity Trend |
|---|---|---|---|
| Pyrazole | None | ~2.5 | Reference |
| Imidazole | N/A | ~7.0 | More basic than pyrazole. ksu.edu.sa |
| 4-Nitropyrazole | Electron-withdrawing group | -2.0 | Less basic than pyrazole |
Radical Reactions and Electrochemistry Involving this compound
The electrochemical behavior of this compound is determined by its three main components: the pyrazole ring, the C-Br bond, and the nitrile group. Electrochemical methods can be employed to induce specific transformations. For example, the electrochemical bromination of pyrazoles is a known process, and conversely, the reductive cleavage of the C-Br bond is also feasible. osi.lvmdpi.com
Electrochemical reduction could potentially offer a clean method for debromination or for the reduction of the nitrile group. The electrochemical oxidation or reduction of the pyrazole ring itself can also occur, though it is generally resistant to such transformations. mdpi.com Studies on various pyrazole derivatives have shown their potential use as corrosion inhibitors, a property investigated through electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. nih.govtandfonline.com
Radical reactions involving this molecule could be initiated at several sites. The C-Br bond can undergo homolytic cleavage under certain conditions (e.g., photolysis or with radical initiators) to form a pyrazolyl radical, which can then participate in various radical-mediated coupling or addition reactions. Additionally, carbon-centered radicals can add to the nitrile triple bond, a process that can be used for intramolecular functionalization. researchgate.net
Table 6: Potential Electrochemical and Radical Reactions
| Reaction Type | Functional Group | Conditions/Reagents | Potential Product |
|---|---|---|---|
| Electrochemical Reduction | C-Br bond | Cathodic potential, protic solvent | 2-(1H-pyrazol-1-yl)propanenitrile |
| Electrochemical Reduction | Nitrile group | Cathodic potential, specific electrode materials | 2-(4-bromo-1H-pyrazol-1-yl)propan-1-amine |
| Radical Debromination | C-Br bond | Bu₃SnH, AIBN (initiator) | 2-(1H-pyrazol-1-yl)propanenitrile |
Advanced Spectroscopic and Structural Characterization of 2 4 Bromo 1h Pyrazol 1 Yl Propanenitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, would be fundamental in determining the precise molecular structure of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile.
¹H NMR: This technique would identify the chemical environment of all protons in the molecule. The expected signals would correspond to the protons of the pyrazole (B372694) ring, the methine proton adjacent to the nitrile group, and the methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide information about the connectivity of the atoms.
¹³C NMR: This would reveal the number of unique carbon environments in the molecule, including the carbons of the pyrazole ring, the methine carbon, the methyl carbon, and the nitrile carbon.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be essential for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): Would establish the correlations between coupled protons, for instance, between the methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique could provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure.
A hypothetical data table for the expected NMR signals is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | Expected downfield | Expected in aromatic region |
| Pyrazole C5-H | Expected downfield | Expected in aromatic region |
| CH | Expected in the 4-5 ppm range | Expected around 30-40 ppm |
| CH₃ | Expected upfield | Expected upfield |
| CN | - | Expected around 115-125 ppm |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Characteristic absorption bands would confirm the presence of specific functional groups in this compound.
Raman Spectroscopy: This is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds.
Key expected vibrational frequencies are summarized in the following table.
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C≡N (Nitrile) | 2260-2240 (weak to medium) | 2260-2240 (strong) |
| C-H (Aromatic/Heteroaromatic) | 3100-3000 | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 | 3000-2850 |
| C=C, C=N (Pyrazole ring) | 1600-1450 | 1600-1450 |
| C-Br | 600-500 | 600-500 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
HRMS (High-Resolution Mass Spectrometry): This technique would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula (C₆H₆BrN₃).
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments would reveal the structure of the molecule through the analysis of its fragmentation pattern. This would help to confirm the connectivity of the different parts of the molecule.
Predicted mass spectrometry data for the compound is provided below. uni.lu
| Adduct | m/z |
| [M+H]⁺ | 199.98178 |
| [M+Na]⁺ | 221.96372 |
| [M-H]⁻ | 197.96722 |
| [M+NH₄]⁺ | 217.00832 |
| [M+K]⁺ | 237.93766 |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Enantiomers
The carbon atom attached to the nitrile group and the pyrazole ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy would be essential for the stereochemical analysis of this compound.
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. If the compound is enantiomerically pure or enriched, it would exhibit a characteristic CD spectrum.
Optical Rotatory Dispersion (ORD): This measures the rotation of the plane of polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and provides complementary information about the stereochemistry of the molecule.
Computational and Theoretical Investigations of 2 4 Bromo 1h Pyrazol 1 Yl Propanenitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometric parameters of molecules. eurasianjournals.comresearchgate.net For 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. researchgate.net These calculations yield crucial information, including bond lengths, bond angles, and dihedral angles.
Studies on similar pyrazole (B372694) derivatives have demonstrated excellent agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. nih.govtandfonline.com For instance, in a study of a fluorophenyl-pyrazol-amine derivative, the molecular structure was optimized using the B3LYP/6-311+G(2d,p) level of theory, showing a strong correlation with single-crystal X-ray diffraction data. tandfonline.com
The electronic properties are also a key output of DFT calculations. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability. nih.gov In various pyrazole derivatives, the HOMO is often localized on the pyrazole and adjacent functions, while the LUMO distribution depends on the specific substituents. nih.gov
Table 1: Illustrative Geometric and Electronic Parameters for a Pyrazole Derivative (Calculated via DFT) Note: This data is representative of a typical pyrazole derivative and not specific to this compound.
| Parameter | Calculated Value | Unit |
| C-N Bond Length (pyrazole ring) | 1.371 | Å |
| N-N Bond Length (pyrazole ring) | 1.383 | Å |
| C=N Bond Angle (pyrazole ring) | 105.2 | Degrees |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 4.38 | Debye |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. nih.gov Such studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state structures and their associated activation energies. DFT is a common method for these investigations. researchgate.net
For example, the synthesis of pyrazoles often involves the cyclization of intermediates like hydrazones. organic-chemistry.org Theoretical studies on the reaction of α,β-alkynic hydrazones, upon treatment with an electrophile, detail the cyclization process leading to the pyrazole ring. mdpi.com Mechanistic studies on the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles have shown that the initial oxidation step is rate-limiting and that coordination of the oxidant to the metal center is critical for reactivity. nih.gov While a specific mechanistic study for the synthesis of this compound is not available, these examples highlight how computational modeling could be used to optimize reaction conditions and understand the formation process.
Table 2: Example of Calculated Activation Energies for a Pyrazole Synthesis Step Note: This data is hypothetical and for illustrative purposes only.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Cyclization | 0.0 | +15.2 | -25.6 | 15.2 |
| Aromatization | -25.6 | -5.4 | -40.1 | 20.2 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. nih.gov
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Studies on various pyrazole derivatives have shown a strong correlation between predicted and experimental chemical shifts, helping to confirm molecular structures. nih.govresearchgate.netresearchgate.net For this compound, such calculations would predict the specific shifts for each proton and carbon atom.
IR Spectroscopy: The vibrational frequencies from Infrared (IR) spectroscopy can also be computed. These calculations help in assigning the observed experimental bands to specific vibrational modes, such as N-H stretching, C=N stretching, and ring deformations. nih.govtandfonline.com The agreement between theoretical and experimental IR spectra for various pyrazole compounds is generally very good. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption maxima (λmax) in UV-Vis spectra. nih.govnih.gov These calculations can help interpret the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). Computational studies on pyrazole azo dyes, for example, have successfully correlated experimental and predicted absorption maxima. nih.gov
Table 3: Representative Predicted vs. Experimental Spectroscopic Data for a Pyrazole Derivative Note: This table illustrates the typical correlation found in studies on pyrazole derivatives.
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (pyrazole H, ppm) | 7.60 | 7.56 |
| ¹³C NMR (pyrazole C, ppm) | 145.5 | 145.1 |
| IR Frequency (C=N stretch, cm⁻¹) | 1640 | 1636 |
| UV-Vis λmax (nm) | 255 | 252 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding conformational preferences and the influence of the environment, such as solvent effects. eurasianjournals.comnih.gov
For a flexible molecule like this compound, which has a rotatable bond between the pyrazole ring and the propanenitrile group, MD simulations can explore the potential energy surface to identify stable conformers. bohrium.com Studies on other flexible pyrazolone (B3327878) derivatives have used MD simulations to understand their conformational behavior in both the gaseous phase and in solution, revealing how intermolecular interactions can favor specific conformations like folded or open forms. bohrium.com
Solvent effects are also critical. Theoretical studies on pyrazole derivatives in different solvents using models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can calculate solvation energies and predict how the solvent influences molecular stability and reactivity. researchgate.netiau.ir Research on a pyrazole derivative showed that solvation energies were negative in various organic solvents, indicating favorable solubilization, which was further explored through MD simulations in a water box to understand stability in an aqueous environment. researchgate.net
In Silico Design and Prediction of Novel Analogs of this compound
The pyrazole scaffold is a well-known pharmacophore present in many biologically active compounds. ijpbs.com In silico methods are pivotal in modern drug discovery for designing novel analogs with potentially enhanced activity. researchgate.netscispace.com Starting with a lead compound like this compound, new derivatives can be designed by modifying its structure (e.g., changing substituents on the pyrazole ring).
Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this process. nih.govtojqi.net A 3D-QSAR study on pyrazole derivatives, for instance, can build a model that correlates molecular fields (steric, electrostatic) with biological activity, providing a roadmap for designing more potent compounds. researchgate.net Molecular docking can then be used to predict how these newly designed analogs bind to a specific biological target, such as a protein kinase, providing insights into their potential mechanism of action. nih.govnih.gov
Table 4: Example of In Silico Designed Analogs and Their Predicted Properties Note: This data is hypothetical, illustrating the output of a drug design study.
| Analog Modification | Predicted Binding Affinity (kcal/mol) | Predicted Drug-Likeness Score |
| 4-chloro substitution | -8.5 | 0.65 |
| 4-methoxy substitution | -7.9 | 0.61 |
| 4-trifluoromethyl substitution | -9.2 | 0.58 |
| Original Compound | -7.5 | 0.60 |
Topological Analysis of Electron Density (AIM, ELF) for Bonding Characterization
Topological analysis of the electron density provides a profound understanding of chemical bonding beyond simple Lewis structures. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and their characteristics. researchgate.netuniovi.es
Key to this analysis is the identification of critical points in the electron density. A Bond Critical Point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties at the BCP, such as the value of the electron density (ρb) and its Laplacian (∇²ρb), characterize the nature of the interaction (e.g., covalent vs. closed-shell interactions like hydrogen bonds). nih.gov
The Electron Localization Function (ELF) is another powerful tool that maps the probability of finding an electron pair in a given region of a molecule. jussieu.frwikipedia.org ELF analysis visually reveals the locations of core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.orgresearchgate.net For this compound, ELF would delineate the bonding within the aromatic pyrazole ring, the C-Br bond, the C≡N triple bond, and the lone pairs on the nitrogen atoms.
Table 5: Illustrative QTAIM Parameters at Bond Critical Points for a Pyrazole Ring Note: This data represents typical values for C-N and N-N bonds in a heterocyclic system.
| Bond | ρb (e/ų) | ∇²ρb (e/Å⁵) | Bond Character |
| C-N | 2.15 | -15.8 | Covalent |
| N-N | 1.80 | -12.3 | Covalent |
Potential Non Clinical Applications and Future Directions
Role of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile as a Versatile Synthetic Building Block and Intermediate
The utility of this compound as a synthetic building block stems from the distinct reactivity of its constituent functional groups: the bromo-substituted pyrazole (B372694) core and the propanenitrile side chain. The bromine atom on the pyrazole ring is a key feature, making the molecule an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the straightforward introduction of a wide range of aryl, vinyl, or alkynyl substituents at the C4 position of the pyrazole ring. This capability is crucial for the construction of more complex molecular architectures and for fine-tuning the electronic and steric properties of the final products. researchgate.net
The pyrazole ring itself is a stable aromatic heterocycle, but its nitrogen atoms offer sites for coordination and further functionalization. The nitrile group (-C≡N) is also highly versatile; it can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various other nitrogen-containing heterocycles. This dual reactivity makes this compound a valuable intermediate for synthesizing a diverse library of pyrazole derivatives for further investigation in materials science and coordination chemistry. nih.gov
| Functional Group | Potential Synthetic Transformations | Resulting Structures |
| 4-Bromo Substituent | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions | Arylated, alkenylated, alkynylated, or aminated pyrazoles |
| Pyrazole Ring | Coordination with metal centers, N-alkylation (if starting from NH-pyrazole) | Metal-organic complexes, substituted pyrazoles |
| Nitrile Group | Hydrolysis, reduction, cycloaddition reactions | Carboxylic acids, primary amines, tetrazoles, triazoles |
Development of New Ligands for Transition Metal Catalysis
The field of transition metal catalysis relies heavily on the design of organic ligands that can modulate the activity, selectivity, and stability of the metal center. mdpi.com Pyrazole-based structures are well-established as effective ligands in coordination chemistry due to the excellent σ-donating properties of their sp²-hybridized nitrogen atoms. researchgate.netmdpi.com
Investigation in Homogeneous and Heterogeneous CatalysisMetal complexes derived from pyrazole-nitrile ligands can be explored in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the soluble metal-ligand complex and reactants are in the same phase, often leading to high activity and selectivity.mdpi.comComplexes formed from this compound derivatives could potentially catalyze a variety of organic transformations.
For heterogeneous catalysis, the ligand or its metal complex can be immobilized on a solid support, such as a polymer or silica. This approach combines the high efficiency of homogeneous catalysts with the major advantage of heterogeneous systems: the ease of separation and recycling of the catalyst. mdpi.com The versatile functional groups of the parent molecule allow for various strategies to anchor it onto a solid support, paving the way for the development of robust and reusable catalytic systems.
Integration into Functional Materials (e.g., Polymers, Metal-Organic Frameworks, Sensors)
The unique electronic and coordination properties of this compound make it an attractive component for the construction of advanced functional materials. frontiersin.org Its rigid pyrazole core and multiple coordination sites allow for its incorporation into polymers, metal-organic frameworks (MOFs), and sensors. nih.govresearchgate.net
The unique structural characteristics of this compound, namely the pyrazole ring and the propanenitrile side chain, open up avenues for its application in various non-clinical fields, particularly in the realm of supramolecular chemistry and materials science.
Supramolecular Chemistry and Self-Assembly of Pyrazole-Nitrile Derivatives
The pyrazole moiety is a highly versatile supramolecular synthon. csic.es The ring contains two distinct nitrogen atoms: a pyrrole-type nitrogen (N1-H), which acts as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which serves as a hydrogen bond acceptor. csic.esnih.govnih.gov This dual functionality allows pyrazole derivatives to form a variety of predictable, non-covalent interactions, leading to the self-assembly of complex, ordered structures. csic.es The presence of the nitrile group (-C≡N) in this compound further enhances this capability, as the nitrogen atom of the nitrile can also act as a hydrogen bond acceptor. rsc.org
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize crystalline solids with desired structures and properties. The pyrazole ring is a cornerstone in this field due to its ability to form robust and directional hydrogen bonds. csic.es The N1-H donor and N2 acceptor can engage in N-H···N interactions, leading to the formation of various supramolecular motifs such as dimers, trimers, tetramers, or polymeric chains (catemers). csic.esnih.gov
The interplay between the pyrazole ring and the nitrile group in derivatives of this compound can direct the formation of intricate hydrogen-bonding networks. The nitrile group can compete with the pyrazole's N2 atom to accept hydrogen bonds, leading to diverse and complex crystal packing arrangements. The specific arrangement is influenced by substituents on the pyrazole ring, which can alter the electronic and steric properties of the molecule, thereby guiding the self-assembly process toward a specific architecture. csic.es For instance, studies on related pyrazole structures have shown that different terminal substituents can steer the assembly towards dimers, polymers, or complex 2D networks. csic.es This predictability is fundamental to crystal engineering, enabling the design of materials with specific physical properties, such as thermal stability or fluorescence. csic.es
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Pyrazole-Nitrile Derivatives |
| Pyrazole-Pyrazole | Pyrazole N1-H | Pyrazole N2 | 2.8 - 3.0 | Forms robust dimers and polymeric chains (catemers), the primary interaction for self-assembly. |
| Pyrazole-Nitrile | Pyrazole N1-H | Nitrile N | 2.9 - 3.2 | Allows for the creation of extended networks and links primary pyrazole chains. |
| Charge-Assisted H-Bond | Protonated Pyrazole | Anion (e.g., SO₄²⁻) | Variable | Significantly strengthens intermolecular forces, directing the final geometry of the assembly. rsc.org |
| Nitrile-Nitrile | Nitrile C (δ+) | Nitrile N (δ-) | > 3.0 | Weak, T-shaped interaction that can contribute to the stability of layered architectures. rsc.org |
Host-Guest Chemistry
Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule. While specific studies on this compound in this context are not prevalent, its structural features suggest potential applications. The pyrazole ring could act as a guest, fitting into the hydrophobic cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbit[n]urils. rsc.orgrsc.org Such encapsulation can modify the physicochemical properties of the guest, for example, by increasing its solubility or protecting it from degradation.
Advanced Methodologies for Compound Synthesis and Screening
The synthesis and discovery of novel pyrazole derivatives are increasingly facilitated by advanced methodologies that offer greater efficiency, safety, and speed compared to traditional approaches.
Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool for the synthesis of pyrazoles and other heterocyclic compounds. researchgate.netnih.gov This technology offers significant advantages, including superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety profiles, and improved scalability. nih.govgalchimia.com
The synthesis of pyrazoles often involves hazardous reagents or unstable intermediates, such as hydrazines and diazonium salts. nih.gov Flow chemistry mitigates these risks by generating and consuming these intermediates in situ, preventing their accumulation in large quantities. nih.gov Several studies have demonstrated the successful application of flow chemistry to pyrazole synthesis, achieving high yields and significantly reduced reaction times compared to conventional batch methods. mdpi.com
| Synthesis Method | Key Reactants | Conditions | Time | Yield | Key Advantage | Reference |
| Batch | Anilines, 1,3-dicarbonyls | Traditional heating | 9 hours | ~85% | Standard laboratory procedure | mdpi.com |
| Flow | Anilines, 1,3-dicarbonyls | Sulphonated graphene oxide catalyst @ 120 °C | 16 minutes | 80-85% | Drastic reduction in reaction time | mdpi.com |
| Batch | Hydrazines, 1,3-dicarbonyls | Requires isolation of hazardous hydrazine (B178648) intermediates | Several hours | Variable | Established method | nih.gov |
| Flow (4-step) | Anilines, t-butyl nitrite, ascorbic acid | In-line reactors, in situ generation of intermediates | ~2 hours (total) | 69% (over 4 steps) | Avoids isolation of hazardous diazonium and hydrazine intermediates | nih.gov |
| Flow (2-step) | Terminal alkynes, hydrazine | Copper-catalyzed homocoupling and hydroamination | ~70 minutes (total) | 84-90% | High efficiency and avoids intermediate isolation | mdpi.comrsc.org |
High-Throughput Experimentation in Compound Discovery
High-throughput experimentation (HTE) and high-throughput screening (HTS) are essential strategies for accelerating the discovery of new compounds with desired biological or material properties. These approaches involve the rapid synthesis and/or testing of large numbers of compounds, often organized into chemical libraries.
In the context of pyrazole derivatives, HTE can be used to quickly screen different reaction conditions (catalysts, solvents, temperatures) to find the optimal pathway for synthesizing a target molecule. Following synthesis, HTS can be employed to evaluate a library of pyrazole compounds for a specific activity. A prominent example is the use of High-Throughput Virtual Screening (HTVS), a computational method, to analyze thousands of pyrazole compounds from databases against a biological target. chemmethod.com This in silico approach can efficiently identify promising candidates for further experimental testing, significantly reducing the time and cost associated with traditional laboratory screening. chemmethod.com This methodology has been successfully used to identify novel pyrazole-based enzyme inhibitors, demonstrating its power in modern drug discovery. chemmethod.com
Artificial Intelligence and Machine Learning in Chemical Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. rjptonline.org Computer-Aided Synthesis Planning (CASP) tools leverage vast databases of chemical reactions to propose viable retrosynthetic pathways for complex target molecules. nih.gov
Rule-Based Systems: These use a predefined set of reaction rules encoded by human experts to map out synthetic routes.
Machine Learning Models: These data-driven techniques learn from existing reaction data to predict the products of a given set of reactants (forward-reaction prediction) or to propose the reactants needed to make a product (retrosynthesis). nih.govacs.org
| AI/ML Model Type | Application in Synthesis | How it Works | Relevance to Pyrazole Synthesis |
| Template-Based Models | Retrosynthesis | Applies a large set of known reaction "templates" to a target molecule to identify potential precursors. | Useful for well-established reactions like the Knorr pyrazole synthesis. |
| Graph Convolutional Neural Networks (GCNNs) | Forward Prediction, Retrosynthesis | Treats molecules as graphs and learns to predict changes in atomic bonds during a reaction. acs.org | Can predict outcomes for novel or complex pyrazole-forming reactions where templates may not exist. |
| Sequence-to-Sequence (Seq2Seq) Models | Forward Prediction | Translates a string representation of reactants (e.g., SMILES) into a string for the products. acs.org | Effective for predicting the major product of a reaction under specific conditions. |
| Graph Transformer Neural Networks (GTNNs) | Regioselectivity, Yield Prediction | Uses 3D molecular information to predict reaction outcomes with higher accuracy. digitellinc.com | Can predict the correct isomer in substituted pyrazole synthesis, a common challenge. |
Q & A
Q. Q1. What synthetic strategies are commonly employed to prepare 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyrazole derivatives (e.g., 4-bromo-1H-pyrazole) can react with propanenitrile precursors under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura or Ullmann coupling) . Optimization strategies include:
- Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Solvent systems: Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates.
- Temperature control: Reactions often require heating (80–120°C) to overcome activation barriers.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product .
Q. Q2. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: The pyrazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm), while the nitrile group (C≡N) resonates at ~δ 110–120 ppm in ¹³C NMR .
- FT-IR: Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (C-Br stretch) are diagnostic .
- Mass spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 226.00 for C₇H₈BrN₃) .
Advanced Research Questions
Q. Q3. What computational approaches are used to predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Gaussian or ORCA software calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. For example, bromine’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity .
- Molecular docking: AutoDock Vina predicts binding affinities to biological targets (e.g., kinases or enzymes), guiding medicinal chemistry applications .
Q. Q4. How can researchers resolve contradictory data in the biological activity of brominated pyrazole derivatives?
Methodological Answer: Contradictions in biological assays (e.g., antimicrobial activity) may arise from:
- Structural variations: Subtle changes in substituents (e.g., methyl vs. phenyl groups) alter hydrophobicity and target interactions .
- Assay conditions: Differences in bacterial strains, pH, or solvent (DMSO vs. saline) affect results. Standardize protocols using CLSI guidelines .
- Control experiments: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and verify compound stability via HPLC .
Q. Q5. What are the challenges in characterizing the solid-state structure of this compound, and how are they addressed?
Methodological Answer:
- Crystallization difficulty: Bromine’s bulkiness and nitrile polarity hinder crystal growth. Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) .
- X-ray crystallography: Synchrotron radiation improves resolution for heavy atoms (Br). For example, space group P2₁/c with Z = 4 is common for pyrazole derivatives .
- Thermal analysis: Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions .
Q. Q6. How can structure-activity relationships (SAR) guide the design of this compound analogs for targeted applications?
Methodological Answer:
- Core modifications: Replacing the nitrile with a carboxyl group (-COOH) increases hydrophilicity, affecting bioavailability .
- Substituent effects: Adding electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position enhances metabolic stability .
- Biological testing: Prioritize analogs with logP values between 2–4 for optimal membrane permeability .
Experimental Design & Data Analysis
Q. Q7. How should researchers design kinetic studies to investigate the degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- Experimental setup: Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 260 nm for pyrazole absorption).
- Kinetic modeling: Use pseudo-first-order kinetics (ln[C] vs. time) to calculate rate constants. Activation energy (Eₐ) is derived from Arrhenius plots .
- Product identification: LC-MS/MS identifies degradation products (e.g., hydrolyzed nitrile to amide) .
Q. Q8. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays involving this compound?
Methodological Answer:
- Dose-response curves: Fit data to a sigmoidal model (Hill equation) using GraphPad Prism to calculate IC₅₀ values .
- Outlier detection: Apply Grubbs’ test to exclude anomalous replicates.
- Multivariate analysis: Principal Component Analysis (PCA) correlates structural features (e.g., substituent electronegativity) with toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
